2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester
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Overview
Description
2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This particular compound is characterized by its complex structure, which includes carboxylic acid, ester, and amide functional groups, making it a valuable molecule for diverse chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring formation, followed by the introduction of the ethyl and methyl groups. The carboxylic acid and ester functionalities are then introduced through esterification and amidation reactions.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of Ethyl and Methyl Groups: Alkylation reactions using ethyl and methyl halides in the presence of a strong base like sodium hydride can introduce the ethyl and methyl groups at the desired positions on the thiophene ring.
Esterification: The carboxylic acid group can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Amidation: The final step involves the amidation of the ester with 3-carboxy-propionyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the ester and amide groups can yield the corresponding alcohols and amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its structural features make it a potential candidate for developing enzyme inhibitors or probes for studying metabolic pathways.
Medicine
In medicinal chemistry, the compound’s unique structure may be explored for developing new pharmaceuticals. Its potential bioactivity could be harnessed for creating drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as conductive polymers or organic semiconductors, due to the electronic properties of the thiophene ring.
Mechanism of Action
The mechanism of action of 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups involved. The thiophene ring can participate in π-π stacking interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-ethyl-5-methylthiophene-3-carboxylic acid
- 2-(3-Carboxy-propionylamino)-4-methyl-5-ethyl-thiophene-3-carboxylic acid
- 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester stands out due to its specific arrangement of functional groups, which can influence its reactivity and interaction with other molecules. The presence of both ester and amide groups provides unique opportunities for chemical modifications and applications in various fields.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Properties
IUPAC Name |
4-[(4-ethyl-3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-4-8-7(2)20-12(11(8)13(18)19-3)14-9(15)5-6-10(16)17/h4-6H2,1-3H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXJDCWMAGXWNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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